molecular formula C17H15ClFNO4 B2871486 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-93-1

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2871486
CAS No.: 1795030-93-1
M. Wt: 351.76
InChI Key: CQSUXPWJTIQMNV-UHFFFAOYSA-N
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Description

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a multi-functional structure, combining a 4-chloro-2-fluoroanilino group and a 2-methoxyphenylacetate moiety linked through an N-acylglycolamide spacer. Compounds with similar anilino and ester functionalities have been identified as key intermediates in the development of biologically active molecules and have been utilized in the study of structure-activity relationships (SAR) . From a research perspective, this compound's value lies in its potential as a synthetic building block. The presence of the electron-withdrawing chloro and fluoro substituents on the aniline ring can significantly influence the compound's electronic properties and its potential reactivity in cross-coupling reactions, such as the widely used Suzuki-Miyaura reaction, which is a cornerstone method for biaryl construction in pharmaceutical and materials science . The ester group also offers a handle for further synthetic modification, including hydrolysis or transesterification. Researchers may explore its application in developing novel enzyme inhibitors or receptor ligands, given that indole derivatives and other complex aromatics are frequently investigated for their diverse biological potential, including as AT2R antagonists or other therapeutic targets . This product is provided for research purposes within a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSUXPWJTIQMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 4-chloro-2-fluoroaniline with an appropriate acylating agent to form the intermediate. This intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid under suitable conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and esters, with catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Substituent Effects on the Anilino Group
  • [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate (CAS 380336-91-4): Replaces the 2-methoxyphenyl group with a 2,6-dichlorophenyl moiety.
  • [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-fluorobenzoate (CAS 380336-82-3): Substitutes the 2-methoxyphenyl with a 2-fluorophenyl group. Fluorine’s electronegativity may improve metabolic stability but reduce solubility compared to methoxy .
b) Ester Group Modifications
  • [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (): Features a 4-bromophenyl ester instead of 2-methoxyphenyl. Bromine’s higher atomic weight increases molecular mass (391.04 g/mol) and lipophilicity, which could enhance membrane permeability .
  • 2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate (CAS 132589-78-7):
    • Contains dual 4-methoxyphenyl groups.
    • Molecular weight (314.33 g/mol ) is lower than the target compound, with methoxy groups improving solubility but possibly reducing receptor binding specificity .
c) Heterocyclic Analogues
  • [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-thiophen-3-ylacetate (CAS 474481-55-5): Replaces the phenyl ester with a thiophene ring. Sulfur incorporation may alter electronic properties and enhance interactions with sulfur-containing biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition Key Substituents
Target Compound C₁₇H₁₄ClFNO₅* ~377.75 Not reported 4-Cl, 2-F (anilino); 2-OCH₃ (ester)
[2-(2-Methoxyphenyl)methylamino...] () C₁₈H₁₇BrN₂O₄ 391.04 Not reported 4-Br (ester)
2-(4-Methoxyphenyl)-2-oxoethyl... () C₁₈H₁₈O₅ 314.33 Not reported Dual 4-OCH₃
1-[2-(2-Methoxyphenyl)-2-oxoethyl]... () Not specified 644.27 258–259°C (decomp.) 2-OCH₃; nitro groups

*Hypothetical formula based on structural analysis.

  • Melting Points : Compounds with nitro or halogen substituents (e.g., ’s 5a: 258–259°C) tend to decompose at higher temperatures than those with methoxy groups, suggesting the target compound may exhibit stability up to ~250°C .
  • Solubility : Methoxy groups generally enhance aqueous solubility, whereas bromine or chlorine increase lipophilicity .

Research Findings and Implications

Steric Hindrance : The 2-methoxy group on the ester may reduce steric bulk compared to 2,6-dichloro derivatives, favoring entropic binding .

Metabolic Stability : Fluorine’s presence could slow oxidative metabolism, extending half-life in vivo .

Biological Activity

The compound [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has garnered attention in recent years for its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Overview

Chemical Structure and Properties

  • Chemical Name : [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • CAS Number : 380475-77-4
  • Molecular Formula : C16H13ClFNO4
  • Molecular Weight : 335.73 g/mol

The compound features a chloro-fluoroaniline moiety linked to an acetate group, which may contribute to its biological activity through various mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of fluoroaryl derivatives, including compounds structurally similar to [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate. For instance, fluoroarylbichalcophene derivatives exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on the specific derivative tested .

CompoundMIC (µM)Inhibition Zone (mm)
MA-11561615
MA-11153214
MA-11166416
MA-1113128-

These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of related compounds.

Cytotoxicity and Anti-cancer Activity

Fluorinated compounds have demonstrated potent cytotoxic effects in various cancer cell lines. For example, fluorinated derivatives of glucose analogs have shown IC50 values lower than those of their non-fluorinated counterparts, indicating enhanced potency under hypoxic conditions . The incorporation of fluorine atoms appears to improve the binding affinity to target enzymes such as hexokinase, enhancing the therapeutic potential against tumors like glioblastoma multiforme (GBM).

The biological activity of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate may involve:

  • Enzyme Inhibition : The compound could inhibit key metabolic enzymes or receptors, leading to altered cellular metabolism and growth inhibition.
  • Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to cell death.
  • Cellular Interaction : The presence of halogenated groups can enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets.

Study on Antimicrobial Efficacy

In a recent study evaluating various fluoroaryl derivatives, it was found that compounds with similar structures to [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] exhibited strong antibacterial properties without developing resistance over time . The study utilized both disc diffusion and broth microdilution methods to assess efficacy against clinical strains of S. aureus.

Cancer Research Insights

Research into fluorinated glucose analogs has revealed that these compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting metabolic pathways critical for cancer cell survival . The modification at the C-2 position with halogens was pivotal in enhancing the stability and uptake of these compounds.

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